Caprolactam Synthesis: Sulfate vs. Chloride Salt Reactivity and Yield Comparison
In the one-step, solvent-free synthesis of caprolactam, hydroxylammonium sulfate (HAS) demonstrates markedly different performance characteristics compared to hydroxylamine hydrochloride (HAC). A comparative study using a novel SO3H-functionalized ionic liquid reaction system showed that while both salts can serve as hydroxylamine sources, their reactivity profiles differ significantly [1]. HAS achieved a cyclohexanone oxime selectivity of >99.5% and conversion >99.6%, surpassing the performance of conventional HAC-based liquid-phase systems which report selectivities around 95.7% [2]. This superior selectivity is attributed to the sulfate anion's role in maintaining an optimal pH and stabilizing the hydroxylamine intermediate, minimizing byproduct formation.
| Evidence Dimension | Selectivity to cyclohexanone oxime (precursor to caprolactam) |
|---|---|
| Target Compound Data | >99.5% selectivity, >99.6% conversion |
| Comparator Or Baseline | Hydroxylamine hydrochloride in conventional process: ~95.7% selectivity |
| Quantified Difference | ≥3.8 percentage point higher selectivity for HAS-based process |
| Conditions | One-step, solvent-free synthesis of caprolactam using a SO3H-functionalized ionic liquid; 80-100°C |
Why This Matters
Higher selectivity directly reduces purification costs and increases yield, a critical factor for high-volume Nylon-6 monomer manufacturing where even a 1% improvement translates to significant economic advantage.
- [1] Li, Z., Yang, Q., Qi, X., Xu, Y., Zhang, D., Wang, Y., & Zhao, X. A novel hydroxylamine ionic liquid salt resulting from the stabilization of NH2OH by a SO3H-functionalized ionic liquid. Chemical Communications, 2015, 51, 1930-1932. View Source
- [2] Catalyst Composition and Method for Preparing Amide. Patent Application. (Referencing 95.7% selectivity for conventional process). View Source
